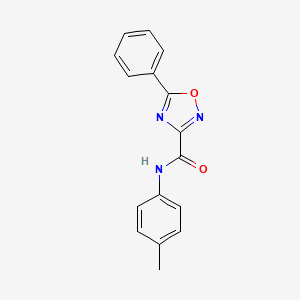

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)17-15(20)14-18-16(21-19-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNPRUXRHCUOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with phenyl isocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the inhibition or activation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound 1 : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide ()

- Key Differences :

- Replaces the 4-methylphenyl group with a 4-methoxyphenyl substituent (electron-donating methoxy group).

- Incorporates a thiazole ring fused to the oxadiazole, introducing sulfur into the heterocyclic system.

- Implications :

Compound 2 : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()

- Key Differences :

- Substitutes the oxadiazole’s phenyl group with a 4-methoxyphenyl.

- Retains a thiazole ring but adds an oxazole-carboxamide side chain.

- Implications :

Compound 3 : 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide ()

- Key Differences :

- Replaces the oxadiazole with an isoxazole ring.

- Introduces a nitro group (electron-withdrawing) at the phenyl para position.

- Implications :

Modifications to the Carboxamide Side Chain

Compound 4 : N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide ()

- Key Differences :

- Substitutes 4-methylphenyl with 4-acetylphenyl.

- Replaces oxadiazole with an oxazole ring.

- Oxazole’s lower polarity compared to oxadiazole might reduce solubility .

Compound 5 : N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide ()

Extended Heterocyclic Systems

Compound 6 : N-(4-Phenoxyphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide ()

- Key Differences: Substitutes 4-methylphenyl with 4-phenoxyphenyl.

- Ether linkages may confer resistance to metabolic degradation .

Compound 7 : 5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide ()

Comparative Analysis Table

*Calculated based on molecular formula C₁₇H₁₅N₃O₂.

Research Implications

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylphenyl group offers moderate electron donation, balancing stability and reactivity. In contrast, compounds with nitro () or acetyl () groups may exhibit altered metabolic pathways or binding kinetics.

- Solubility vs. Permeability: Hydrophilic modifications (e.g., Compound 5’s hydroxyethyl ) improve solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., phenoxyphenyl in Compound 6 ) enhance tissue penetration.

Biological Activity

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C16H13N3O2

- Molecular Weight : 279.3 g/mol

- CAS Number : 866038-73-5

Biological Activities

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail its potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds in the oxadiazole class exhibit significant anticancer properties. This compound has been shown to inhibit cancer cell proliferation across multiple cancer types:

| Cancer Type | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 90.0 |

| Human Breast Cancer | 85.0 |

| Human Ovarian Adenocarcinoma | 88.0 |

These findings suggest that this compound may serve as a lead structure for developing more potent anticancer agents .

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. Studies have shown that derivatives of oxadiazoles can inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2). The ability to reduce TNF-alpha release in macrophages further supports its potential as an anti-inflammatory agent .

3. Antiviral and Antifungal Properties

This compound has been investigated for its antiviral and antifungal activities. Preliminary data suggest that it may inhibit viral replication and fungal growth through mechanisms involving the disruption of cellular processes essential for pathogen survival .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound shows inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and inflammation.

- Receptor Interaction : It may interact with specific receptors involved in signaling pathways related to cell growth and inflammation.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole derivatives:

Case Study 1: Anticancer Efficacy

In a study involving multiple cancer cell lines, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven different cancer types. This prompted further investigation into structural modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation revealed that N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole derivatives significantly reduced LPS-induced TNF-alpha release in vitro and in vivo models, suggesting a promising avenue for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.